1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone
Description
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[2-(2-amino-1,3-oxazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-4-2-3-5-9(8)10-6-13-11(12)15-10/h2-6H,1H3,(H2,12,13) |
InChI Key |
GBFVTTRCMPUERU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CN=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Condensation of Ortho-Substituted Acetophenones with Urea
A widely used approach involves the reaction of ortho-substituted acetophenones with urea to form the aminooxazole ring. This method has been optimized with respect to solvent, temperature, and stoichiometry.
- Starting Materials: Ortho-substituted acetophenones (e.g., 2'-hydroxy-5'-aminoacetophenone derivatives)
- Reagents: Urea or thiourea
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), ethanol, or high-boiling solvents like polyethylene glycol (PEG-400)
- Conditions: Heating at 80–140 °C, sometimes under microwave irradiation to enhance reaction rates
- Yields: Typically around 50%, with some variations depending on substituents and conditions
- Microwave irradiation can improve reaction efficiency compared to conventional heating.
- Solvent choice is critical; high-boiling polar aprotic solvents favor the condensation.
- Electron-donating or withdrawing groups on the acetophenone ring have negligible effects on yield.
$$
\text{Ortho-substituted acetophenone} + \text{Urea} \xrightarrow[\text{80-140 °C}]{\text{DMF or PEG-400}} \text{1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone}
$$
(Table 1 summarizes reaction conditions and yields from various studies.)
| Entry | Solvent | Temperature (°C) | Stoichiometric Ratio (Acetophenone:Urea) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | DMF | 80 | 1:2 | 50 | Conventional heating |
| 2 | PEG-400 | 120 | 1:10 | 52 | Microwave irradiation |
| 3 | Ethanol | 100 | 1:5 | 45 | Longer reaction time |
Azaylide Methodology
This method involves the reaction of α-azidoketones with isocyanates or isothiocyanates to form the oxazole ring.
- Starting Materials: α-Azidoacetophenones
- Reagents: Aryl isocyanates or isothiocyanates
- Catalysts: Triphenylphosphine (PPh3) or resin-bound PPh3
- Solvents: Dichloromethane (CH2Cl2), dioxane
- Conditions: Room temperature stirring overnight or heating at 90 °C for 30 minutes
- Yields: Variable, from low to moderate (9–85%), depending on substituents and conditions
- Electron-donating substituents on the azide improve yields.
- Electron-withdrawing or meta-substituted azides tend to give poor yields.
- The method is flexible but requires careful substrate selection.
$$
\alpha\text{-Azidoacetophenone} + \text{Aryl isocyanate} \xrightarrow[\text{RT or 90 °C}]{\text{PPh}_3} \text{N-aryloxazole-2-amine}
$$
(Table 2 summarizes selected reaction conditions and outcomes.)
| Entry | Azide Substituent | Temperature (°C) | Solvent | Yield (%) | Comments |
|---|---|---|---|---|---|
| 1 | 4-Methoxy | RT | CH2Cl2 | 75 | Good yield with EDG |
| 2 | 3-Nitro | 90 | Dioxane | 20 | Low yield with EWG |
| 3 | 3,5-Dimethyl | RT | CH2Cl2 | 60 | Moderate yield |
Source: Adapted from Journal of Heterocyclic Chemistry, 2015
Reaction of α-Halocarbonyls with Urea or Thiourea
This classical method involves the cyclization of α-haloacetophenones with urea or thiourea to form the oxazole ring.
- Starting Materials: α-Bromoacetophenone derivatives
- Reagents: Urea or thiourea
- Solvents: Ethanol, DMF
- Conditions: Reflux for several hours (typically 6–24 h)
- Yields: Moderate to good (40–80%)
- α-Bromoacetophenone is prepared via bromination of acetophenone derivatives.
- The α-bromo compound is reacted with urea or thiourea under reflux.
- The product is isolated by filtration and purified by recrystallization.
$$
\alpha\text{-Bromoacetophenone} + \text{Urea} \xrightarrow[\text{Reflux}]{\text{Ethanol}} \text{this compound}
$$
Multistep Synthesis via Protection, Reduction, and Cyclization
Some synthetic routes involve multistep sequences including:
- Protection of hydroxyl groups (e.g., benzylation)
- Reduction of nitro groups to amines
- Formation of amides or α-bromo derivatives
- Final cyclization with urea or thiourea
Data Tables Summarizing Key Research Findings
| Methodology | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with Urea | Ortho-substituted acetophenone, urea, DMF or PEG-400, 80–140 °C | 45–52 | Simple, moderate yields | Requires high temperature |
| Azaylide Methodology | α-Azidoketones, aryl isocyanates, PPh3, RT or 90 °C | 9–85 | Flexible, mild conditions | Low yields with EWG substituents |
| α-Halocarbonyl + Urea/Thiourea | α-Bromoacetophenone, urea/thiourea, reflux in ethanol/DMF | 40–80 | Good yields, straightforward | Multi-step preparation of halides |
| Multistep Protection & Cyclization | Benzylation, reduction, bromination, cyclization | 40–87 | Allows functional group control | Longer synthesis time |
Mechanistic Insights
- The condensation of acetophenones with urea involves nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the oxazole ring.
- The azaylide methodology proceeds through the formation of an intermediate azaylide from the α-azidoketone and triphenylphosphine, which then reacts with isocyanates to yield the oxazole.
- The α-halocarbonyl method involves nucleophilic substitution of the halogen by urea nitrogen, followed by intramolecular cyclization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Heterocyclic Substituents
- 1-(2-(4-Trifluoromethylanilino)thiazol-5-yl)ethanone (): Structure: Thiazole ring with a 4-trifluoromethylanilino substituent. Key Differences: The thiazole sulfur atom vs. oxazole’s oxygen alters electronic properties. The trifluoromethyl group enhances lipophilicity compared to the amino group in the target compound. Molecular Formula: C₁₁H₈F₃N₃OS | Molecular Weight: 287.26 g/mol .
- 1-Phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone (): Structure: Oxazole ring lacking an amino group. Molecular Formula: C₁₇H₁₃NO₂ | Molecular Weight: 263.30 g/mol .
- 2-[(1-Methyltetrazol-5-yl)thio]-1-(substituted phenyl)ethanone derivatives (): Structure: Tetrazole-thio substituent instead of aminooxazole. Bioactivity: Exhibits cholinesterase inhibition (up to 29.56% AChE inhibition), with electron-donating groups (e.g., -CH₃, -Cl) enhancing activity .
Amino-Substituted Derivatives
- 1-(2-Aminophenyl)ethanone (): Structure: Simpler phenyl-ethanone with a primary amino group. Physicochemical Properties: Molecular weight 135.16 g/mol, boiling point 245–247°C, and moderate BBB permeability . Contrast: Lacks the heterocyclic oxazole ring, reducing steric and electronic complexity.
Physicochemical Properties
Notes:
- Aminooxazole derivatives likely exhibit higher polarity and hydrogen-bonding capacity than chloro- or methoxy-substituted analogs.
- Thiazole-based compounds (e.g., ) may show greater thermal stability due to sulfur’s electron-withdrawing effects.
Implications for Target Compound :
- Oxazole’s oxygen atom could reduce metabolic degradation compared to thiazole’s sulfur, improving bioavailability .
Q & A
Q. What safety protocols are recommended given limited toxicological data?
- Methodological Answer : Follow GHS/CLP guidelines (e.g., P261/P262 for avoiding inhalation/skin contact). Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodents. Use fume hoods and personal protective equipment (PPE) during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
